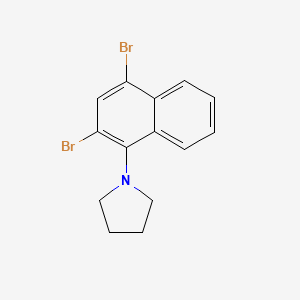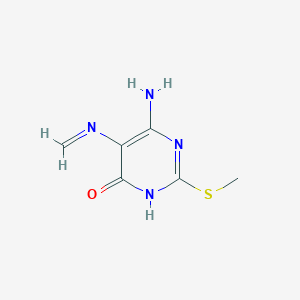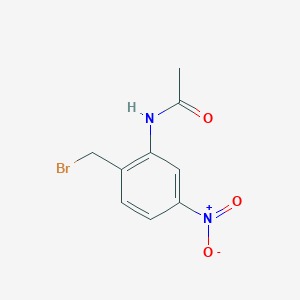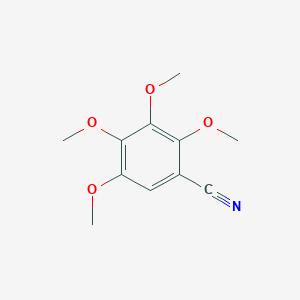
2,3,4,5-Tetramethoxybenzonitrilato
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetramethoxybenzonitrilato is an organic compound characterized by the presence of four methoxy groups attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethoxybenzonitrilato typically involves the following steps:
Starting Material: The process begins with 2,3,4,5-tetramethoxytoluene.
Blanc Reaction: This involves the reaction of 2,3,4,5-tetramethoxytoluene with formaldehyde and hydrochloric acid to form 1-chloromethyl-2,3,4,5-tetramethoxybenzene.
Kornblum Oxidation: The chloromethyl derivative is then oxidized using dimethyl sulfoxide (DMSO) and sodium bicarbonate to yield 2,3,4,5-tetramethoxybenzaldehyde.
Oxidation: Finally, the benzaldehyde is oxidized using hydrogen peroxide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethoxybenzonitrilato can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,4,5-Tetramethoxybenzonitrilato has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethoxybenzonitrilato involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in chemical reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetramethoxybenzaldehyde: Similar in structure but with an aldehyde group instead of a nitrile group.
2,3,4,5-Tetramethoxytoluene: The precursor in the synthesis of 2,3,4,5-Tetramethoxybenzonitrilato.
3,4,5-Trimethoxybenzonitrile: Lacks one methoxy group compared to this compound.
Uniqueness
This compound is unique due to the presence of four methoxy groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,3,4,5-tetramethoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-13-8-5-7(6-12)9(14-2)11(16-4)10(8)15-3/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDBYBROXWWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C#N)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40791162 |
Source


|
| Record name | 2,3,4,5-Tetramethoxybenzonitrilato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40791162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675584-08-4 |
Source


|
| Record name | 2,3,4,5-Tetramethoxybenzonitrilato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40791162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)
![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
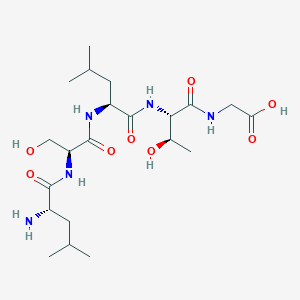
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)
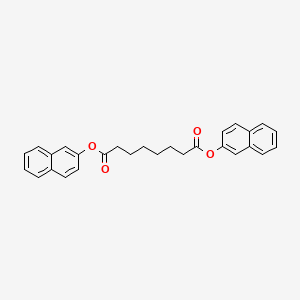


![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
